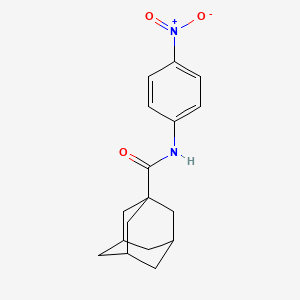
N-(4-nitrophenyl)adamantane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-nitrophényl)adamantane-1-carboxamide est un composé appartenant à la classe des dérivés de l'adamantane. L'adamantane est un hydrocarbure avec une structure en cage unique, qui confère une stabilité et une rigidité significatives à ses dérivés. L'ajout d'un groupe nitrophényle et d'un groupe carboxamide au noyau adamantane donne un composé aux propriétés chimiques et biologiques intéressantes.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
N-(4-nitrophényl)adamantane-1-carboxamide peut être synthétisé par une procédure en une seule étape en faisant réagir l'acide adamantane-1-carboxylique avec la 4-nitroaniline en présence de trichlorure de phosphore, de 4-diméthylaminopyridine (DMAP) et de triéthylamine. La réaction est généralement effectuée dans l'acétonitrile sous reflux pendant 8 heures, donnant le composé cible avec des rendements de 54 à 87 % .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour N-(4-nitrophényl)adamantane-1-carboxamide ne soient pas bien documentées, l'approche générale implique l'utilisation d'acide adamantane-1-carboxylique et d'amines aromatiques en présence de catalyseurs et de solvants appropriés. Le processus peut être optimisé pour la production à grande échelle en ajustant les conditions réactionnelles et en utilisant des réacteurs à flux continu.
Analyse Des Réactions Chimiques
Types de réactions
N-(4-nitrophényl)adamantane-1-carboxamide peut subir diverses réactions chimiques, notamment :
Réduction : Le groupe nitro peut être réduit en groupe amino en utilisant des agents réducteurs tels que l'hydrogène gazeux en présence d'un catalyseur au palladium.
Substitution : Le groupe nitro peut être substitué par d'autres groupes fonctionnels par des réactions de substitution aromatique nucléophile.
Hydrolyse : Le groupe carboxamide peut être hydrolysé en l'acide carboxylique et l'amine correspondants en milieu acide ou basique.
Réactifs et conditions courants
Réduction : Hydrogène gazeux, catalyseur au palladium.
Substitution : Nucléophiles tels que les amines ou les thiols, solvants appropriés.
Hydrolyse : Solutions aqueuses acides ou basiques.
Principaux produits formés
Réduction : N-(4-aminophényl)adamantane-1-carboxamide.
Substitution : Divers dérivés adamantanes substitués.
Hydrolyse : Acide adamantane-1-carboxylique et 4-nitroaniline.
Applications De Recherche Scientifique
N-(4-nitrophényl)adamantane-1-carboxamide a des applications diverses dans la recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules et de matériaux plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et antivirales.
Médecine : Envisagé pour son utilisation potentielle dans le développement de médicaments, en particulier pour sa stabilité et sa capacité à interagir avec des cibles biologiques.
Industrie : Utilisé dans le développement de matériaux avancés, tels que les polymères et les nanomatériaux, en raison de sa structure rigide et stable
Mécanisme d'action
Le mécanisme d'action de N-(4-nitrophényl)adamantane-1-carboxamide implique son interaction avec des cibles et des voies moléculaires spécifiques. Le groupe nitrophényle peut participer à diverses interactions, telles que les liaisons hydrogène et l'empilement π-π, avec des molécules biologiques. Le noyau adamantane procure une rigidité et une stabilité, améliorant la capacité du composé à se lier à ses cibles. Le groupe carboxamide peut former des liaisons hydrogène avec les protéines et les enzymes, modulant potentiellement leur activité .
Mécanisme D'action
The mechanism of action of N-(4-nitrophenyl)adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in various interactions, such as hydrogen bonding and π-π stacking, with biological molecules. The adamantane core provides rigidity and stability, enhancing the compound’s ability to bind to its targets. The carboxamide group can form hydrogen bonds with proteins and enzymes, potentially modulating their activity .
Comparaison Avec Des Composés Similaires
N-(4-nitrophényl)adamantane-1-carboxamide peut être comparé à d'autres dérivés de l'adamantane, tels que :
Adamantane-1-carboxamide : Ne possède pas le groupe nitrophényle, ce qui donne des propriétés chimiques et biologiques différentes.
N-(4-aminophényl)adamantane-1-carboxamide : Formé par la réduction du groupe nitro, avec des différences potentielles dans l'activité biologique.
Acide adamantane-1-carboxylique : Le composé parent, qui ne possède ni le groupe nitrophényle ni le groupe carboxamide.
N-(4-nitrophényl)adamantane-1-carboxamide est unique en raison de la présence à la fois du groupe nitrophényle et du groupe carboxamide, qui confèrent une réactivité chimique et des activités biologiques potentielles distinctes.
Propriétés
Formule moléculaire |
C17H20N2O3 |
|---|---|
Poids moléculaire |
300.35 g/mol |
Nom IUPAC |
N-(4-nitrophenyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C17H20N2O3/c20-16(18-14-1-3-15(4-2-14)19(21)22)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,18,20) |
Clé InChI |
HZNJXGKTQVSATD-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-phenyl-N'-[(E)-thiophen-2-ylmethylidene]quinoline-4-carbohydrazide](/img/structure/B11685522.png)
![1-({[(1Z)-1-(6-tert-butyl-1,1-dimethyl-2,3-dihydro-1H-inden-4-yl)ethylidene]amino}oxy)ethanone](/img/structure/B11685531.png)
![N'-[1-(2-Furyl)ethylidene]-2,2-diphenyl-1-cyclopropanecarbohydrazide](/img/structure/B11685535.png)
![(3E)-1-(4-fluorophenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11685543.png)
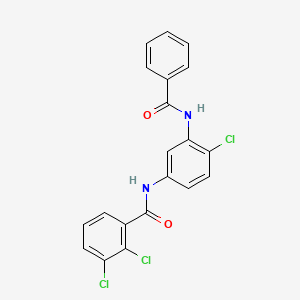

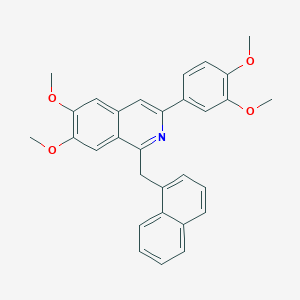
![(2Z)-2-[(4-methoxyphenyl)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B11685583.png)
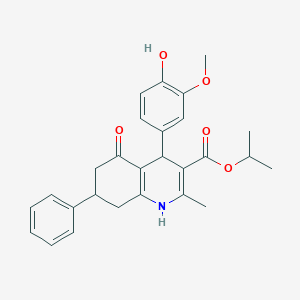
![Ethyl 2-{[(4-fluorophenyl)carbonyl]amino}-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B11685586.png)
![3-(1,2-Dihydro-5-acenaphthylenyl)-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B11685596.png)
![(5E)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11685600.png)
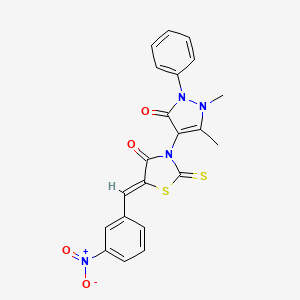
![1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]ethanone](/img/structure/B11685607.png)
